molecular formula C22H24N4O7S3 B2601859 Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-71-6

Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2601859
CAS No.: 865198-71-6
M. Wt: 552.64
InChI Key: GDYVDFSLIQUTLC-GYHWCHFESA-N
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Description

Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a complex heterocyclic framework. Its structure includes:

  • A 1,3-benzothiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂).
  • A 4-piperidin-1-ylsulfonylbenzoyl moiety linked via an imino group at position 2.
  • A methyl acetate group at position 3.

Properties

IUPAC Name

methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O7S3/c1-33-20(27)14-26-18-10-9-17(35(23,29)30)13-19(18)34-22(26)24-21(28)15-5-7-16(8-6-15)36(31,32)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYVDFSLIQUTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction using chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Attachment of the Piperidinyl Group: The piperidinyl group is attached via a nucleophilic substitution reaction, where piperidine reacts with a suitable electrophilic intermediate.

    Final Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and piperidinyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride.

    Substitution: The benzothiazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the sulfamoyl group.

    Reduction: Amines from the imino group.

    Substitution: Various substituted benzothiazoles depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate exhibit significant anticancer properties. For instance, sulfonamide derivatives have been designed as molecular hybrids that show cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells . The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in oncology.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Similar sulfonamide compounds have demonstrated inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively . This suggests that this compound may also possess similar inhibitory properties.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

StudyFindings
Reported cytotoxic effects against multiple cancer cell lines with similar sulfonamide structures.
Demonstrated enzyme inhibition potential relevant for diabetes and Alzheimer's treatment using sulfonamide derivatives.
Highlighted the therapeutic potential of piperidine-containing compounds in managing metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with biological targets such as enzymes or receptors. The sulfonyl and sulfamoyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzothiazole core can intercalate with DNA, disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

a) Methyl 3-ethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate (CAS 850909-29-4)
  • Molecular Formula : C₂₃H₂₅N₃O₅S₂
  • Key Differences :
    • Position 6 substituent: Carboxylate ester (-COOCH₃) instead of sulfamoyl (-SO₂NH₂).
    • Position 3 substituent: Ethyl group instead of methyl acetate.
  • The ethyl group at position 3 increases hydrophobicity (XLogP3 = 3.8) compared to the methyl acetate group in the target compound .
b) BA91825 (CAS 897617-04-8)
  • Molecular Formula : C₂₄H₂₇N₃O₅S₂
  • Key Differences :
    • Position 6 substituent: Methyl group (-CH₃).
    • Piperidinyl sulfonyl group: 3-methylpiperidine variant.
  • The 3-methylpiperidine substituent may enhance steric hindrance, affecting binding to hydrophobic pockets .
c) Methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate hydrobromide
  • Molecular Formula : C₁₁H₁₁N₂O₃S·HBr
  • Key Differences: Position 6 substituent: Methoxy group (-OCH₃). Core structure: Non-sulfonylated benzothiazole with an imino group.
  • Implications :
    • Methoxy groups are less polar than sulfamoyl, reducing solubility and target affinity.
    • Absence of the piperidinyl sulfonylbenzoyl moiety limits interactions with sulfonate-binding proteins .

Non-Benzothiazole Esters with Functional Overlaps

a) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structure: Features a pyridazine ring and phenethylamino linker.
  • Comparison :
    • The ester group (-COOCH₂CH₃) is retained, but the absence of the benzothiazole core shifts pharmacological activity toward kinase inhibition (common in pyridazine derivatives) .
b) Compounds A and B from
  • Structure : Contain bicyclo[3.1.1]heptene and triazole-thioacetate groups.
  • Comparison: The triazole-thioacetate moiety introduces sulfur-based nucleophilicity, differing from the benzothiazole’s electron-deficient core.

Physicochemical and Functional Comparison Table

Compound Name Core Structure Position 6 Substituent Position 2/3 Substituent Molecular Weight (g/mol) XLogP3
Target Compound Benzothiazole -SO₂NH₂ Methyl acetate, Piperidinyl sulfonyl ~500 (estimated) N/A
CAS 850909-29-4 Benzothiazole -COOCH₃ Ethyl, Piperidinyl sulfonyl 487.6 3.8
BA91825 Benzothiazole -CH₃ Methyl acetate, 3-methylpiperidinyl 501.6 N/A
I-6230 Benzoate N/A Pyridazin-3-ylphenethylamino ~350 (estimated) N/A

Biological Activity

Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzothiazole core : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Piperidine ring : Often associated with various pharmacological effects, enhancing the compound's interaction with biological targets.
  • Sulfonamide group : Imparts antibacterial properties and is crucial in many therapeutic agents.

Chemical Formula

The molecular formula for this compound is C19H22N4O5S2C_{19}H_{22}N_4O_5S_2.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. The benzothiazole moiety is particularly effective against various bacterial strains.

Pathogen MIC (µg/mL) Control (Ciprofloxacin)
Staphylococcus aureus12.52
Escherichia coli252

These values indicate that the compound has a moderate to high level of activity against these pathogens, suggesting its potential as an antibacterial agent .

Anticancer Activity

Studies have indicated that similar benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with a similar structure have been shown to target specific signaling pathways involved in cancer cell survival.

Study 1: Antimicrobial Efficacy

In a study conducted by Mhaske et al., various thiazole derivatives were synthesized and tested for their antimicrobial activity. The results demonstrated that compounds with the sulfonamide group exhibited enhanced efficacy against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Potential

Another study explored the anticancer potential of benzothiazole derivatives. The findings revealed that these compounds could inhibit the growth of human cancer cell lines through mechanisms involving apoptosis induction and inhibition of tumor growth in vivo .

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